Technical Guide: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Technical Guide: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
[1]
Executive Summary
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS 446269-62-1) is a specialized heterocyclic intermediate critical in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and fluorescent biological probes.[1][2][3] Distinguished by its imidazo[1,5-a]pyridine core—a bioisostere of the indole ring—this compound offers unique electronic properties that enhance metabolic stability and lipophilicity compared to traditional scaffolds.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and applications in medicinal chemistry, specifically targeting immuno-oncology and kinase inhibition.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Classification
-
IUPAC Name: 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde[1][2][3]
-
Molecular Formula: C₁₄H₉ClN₂O
-
Molecular Weight: 256.69 g/mol
-
SMILES: Clc1ccc(cc1)c2n3ccccc3c(C=O)n2
Structural Analysis & Numbering
The imidazo[1,5-a]pyridine scaffold is a fused bicyclic system. Correct numbering is crucial for synthetic planning, as it differs from the more common imidazo[1,2-a]pyridine isomer.
| Position | Substituent | Electronic Character |
| N2 | Bridgehead Nitrogen | Electron-deficient; dictates dipole moment. |
| C3 | 4-Chlorophenyl | Sterically demanding; enhances lipophilicity and target binding affinity. |
| C1 | Carbaldehyde (-CHO) | Highly reactive electrophilic center; "handle" for further diversification. |
| C5-C8 | Pyridine Ring | Electron-poor; susceptible to nucleophilic attack if activated. |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Context for Application |
| Appearance | Pale yellow to off-white solid | Typical for conjugated heterocyclic aldehydes. |
| Melting Point | 168–172 °C | High crystallinity indicates stability; useful for purity verification. |
| Density | 1.31 ± 0.1 g/cm³ | Predicted value; relevant for packing and formulation. |
| LogP | 3.2 – 3.5 | Moderate lipophilicity; favorable for cell membrane permeability. |
| Solubility | DMSO, DMF, DCM | Poor solubility in water; requires organic co-solvents for bio-assays. |
| pKa | ~2.8 (Conjugate acid) | Weakly basic; protonation occurs at N2 under strong acidic conditions. |
Part 2: Synthetic Methodologies
Retrosynthetic Analysis
The most robust route to CAS 446269-62-1 involves the construction of the imidazo[1,5-a]pyridine core followed by regioselective functionalization. The aldehyde at C1 is best introduced via Vilsmeier-Haack formylation on the 3-aryl intermediate, exploiting the nucleophilicity of the C1 position.
Validated Synthetic Protocol
Step 1: Amide Formation
-
Reagents: 2-(Aminomethyl)pyridine, 4-Chlorobenzoyl chloride, Triethylamine (Et₃N).
-
Solvent: Dichloromethane (DCM) or THF.
-
Conditions: 0°C to RT, 2-4 hours.
-
Mechanism: Nucleophilic acyl substitution to form N-(pyridin-2-ylmethyl)-4-chlorobenzamide.
Step 2: Bischler-Napieralski Cyclization
-
Reagents: Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA).
-
Solvent: Toluene or 1,2-Dichloroethane (reflux).
-
Conditions: Reflux (80–110°C), 4-12 hours.
-
Mechanism: Dehydrative cyclization of the amide carbonyl onto the pyridine nitrogen, followed by aromatization to yield 3-(4-chlorophenyl)imidazo[1,5-a]pyridine.
-
Critical Control: Moisture exclusion is vital to prevent hydrolysis of the activated imidoyl chloride intermediate.
Step 3: Vilsmeier-Haack Formylation (Target Synthesis)
-
Reagents: POCl₃, Dimethylformamide (DMF).
-
Conditions: 0°C (addition) → 60–80°C (reaction), 3-6 hours.
-
Workup: Quench with ice/water; neutralize with NaOAc or NaHCO₃ to precipitate the aldehyde.
-
Mechanism: Electrophilic aromatic substitution at C1 by the chloroiminium ion (Vilsmeier reagent).
Synthesis Workflow Diagram
Caption: Step-wise synthesis of CAS 446269-62-1 via Bischler-Napieralski cyclization and Vilsmeier-Haack formylation.
Part 3: Reactivity & Applications[4][5]
Functionalization of the Aldehyde (C1 Handle)
The C1-aldehyde is a versatile "chemical handle" allowing rapid diversification of the scaffold.
-
Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields aminomethyl derivatives , common in kinase inhibitors to improve solubility.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl nitriles , often used as Michael acceptors in covalent drugs.
-
Oxidation: Conversion to the carboxylic acid allows for amide coupling, creating peptidomimetics.
Medicinal Chemistry Applications
1. IDO1 Inhibition (Immuno-Oncology): The imidazo[1,5-a]pyridine core mimics the tryptophan substrate of Indoleamine 2,3-dioxygenase 1 (IDO1). The 4-chlorophenyl group at C3 occupies the hydrophobic pocket of the enzyme, while substituents derived from the C1-aldehyde interact with the heme iron or the entrance of the active site.
2. Fluorescent Probes: Due to the extended conjugation and rigid planar structure, derivatives of this compound exhibit strong fluorescence.
-
Application: Used as fluorogenic tags for biological imaging or as sensors for metal ions (e.g., Cu²⁺, Zn²⁺) when functionalized with chelating groups (Schiff bases).
3. Kinase Inhibition (FLT3 / AKT): Bioisosteric replacement of the imidazo[1,2-a]pyridine scaffold (found in Zolpidem) with imidazo[1,5-a]pyridine alters the hydrogen bond acceptor/donor vector, potentially overcoming resistance mutations in kinases like FLT3 (Acute Myeloid Leukemia).
Reactivity Profile Diagram
Caption: Divergent synthesis pathways utilizing the C1-aldehyde handle for drug discovery.
Part 4: Safety & Handling (MSDS Summary)
| Hazard Class | H-Code | Statement | Precautions |
| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands post-handling. |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319 | Causes serious eye irritation. | Wear safety goggles. Eye wash station required. |
| STOT-SE | H335 | May cause respiratory irritation. | Handle only in a fume hood. Avoid dust generation. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to autoxidation to carboxylic acids upon prolonged exposure to air.
References
-
Imidazo[1,5-a]pyridine Synthesis & IDO1 Inhibition
- Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- Source: ACS Organic & Inorganic Au (2024).
-
URL:[Link]
-
Vilsmeier-Haack Formylation Protocols
- Title: Vilsmeier-Haack Reaction: A manifest protocol to synthesise bisquinoline.
- Source: DUT Open Scholar.
-
URL:[Link]
-
Biological Activity of Imidazo-pyridines
- Title: Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy.
- Source: Journal of Medicinal Chemistry (PMC).
-
URL:[Link]
-
General Reactivity of Imidazo[1,5-a]pyridines
Sources
- 1. 3-(4-CHLOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE | 446269-62-1 [chemicalbook.com]
- 2. 446830-54-2|3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
